4-Isopropyl-5-nitropiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-5-nitropiperidin-2-one is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It belongs to the class of piperidinones, which are derivatives of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an isopropyl group at the 4-position and a nitro group at the 5-position of the piperidin-2-one ring.
Vorbereitungsmethoden
The synthesis of 4-Isopropyl-5-nitropiperidin-2-one can be achieved through various synthetic routes. One common method involves the nitration of 4-isopropylpiperidin-2-one using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and solvents to enhance the efficiency of the nitration process.
Analyse Chemischer Reaktionen
4-Isopropyl-5-nitropiperidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the isopropyl group may be oxidized to form corresponding alcohols or ketones.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-5-nitropiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules
Wirkmechanismus
The mechanism of action of 4-Isopropyl-5-nitropiperidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity by participating in redox reactions and forming reactive intermediates that interact with cellular components. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
4-Isopropyl-5-nitropiperidin-2-one can be compared with other piperidinone derivatives, such as:
4-Methyl-5-nitropiperidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
4-Ethyl-5-nitropiperidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
4-Propyl-5-nitropiperidin-2-one: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H14N2O3 |
---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
5-nitro-4-propan-2-ylpiperidin-2-one |
InChI |
InChI=1S/C8H14N2O3/c1-5(2)6-3-8(11)9-4-7(6)10(12)13/h5-7H,3-4H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
VZFAYXHSSBSJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC(=O)NCC1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.